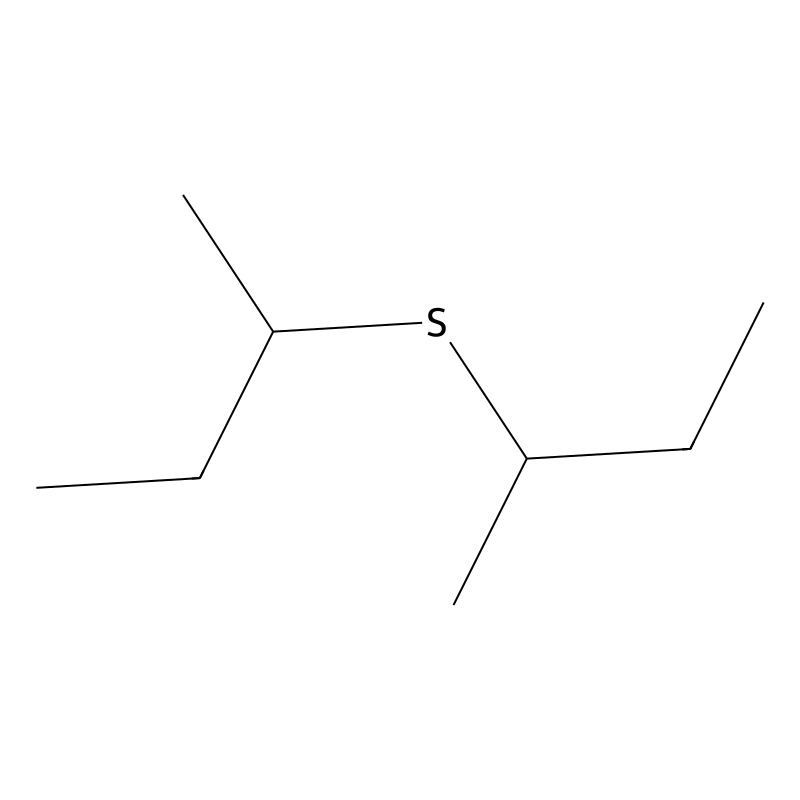

sec-Butyl Sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry:

sec-Butyl sulfide has found limited application in analytical chemistry, specifically in the determination of dialkyl sulfides using a novel micropacked column technique. This technique involves coating chromosorb W with a specific compound and then using gas chromatography to separate and identify different dialkyl sulfides, including sec-butyl sulfide. The study demonstrated the effectiveness of this method in separating and quantifying various dialkyl sulfides, including sec-butyl sulfide, with good accuracy and precision [].

sec-Butyl sulfide, with the chemical formula C₈H₁₈S, is an organosulfur compound belonging to the class of sulfides. It features a butyl group attached to a sulfur atom, making it a member of the alkyl sulfide family. This compound is characterized by its flammable nature and can cause skin and eye irritation upon contact. Its molecular weight is approximately 146.32 g/mol, and it has a boiling point range of 180-191°C, making it a liquid at room temperature with a density of about 0.84 g/cm³ .

- Oxidation: sec-Butyl sulfide can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used. The oxidation typically involves the loss of hydrogen atoms .

- Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of new sulfur-containing compounds.

- Decomposition: Under extreme conditions, sec-butyl sulfide may decompose into simpler sulfur compounds and hydrocarbons.

sec-Butyl sulfide can be synthesized through several methods:

- Nucleophilic Substitution: Reacting sec-butyl alcohol with hydrogen sulfide in the presence of an acid catalyst can yield sec-butyl sulfide.

- Alkylation of Sulfides: The reaction between sodium hydrosulfide and sec-butyl bromide can also produce sec-butyl sulfide.

- Reduction of Sulfoxides: Reducing agents can convert sulfoxides derived from sec-butyl alcohol into sec-butyl sulfide.

Several compounds share structural similarities with sec-butyl sulfide. Here are notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| n-Butyl Sulfide | C₄H₁₀S | Shorter carbon chain; less complex structure |

| Di-n-Butyl Sulfide | C₈H₁₈S | Two butyl groups; used in industrial applications |

| tert-Butyl Sulfide | C₄H₁₀S | Tertiary structure; different reactivity profile |

Uniqueness of sec-Butyl Sulfide

sec-Butyl sulfide's unique feature lies in its specific structural arrangement that allows for distinct chemical reactivity compared to its linear counterparts like n-butyl sulfide. Its branched nature contributes to different physical properties such as boiling point and solubility characteristics.

Nucleophilic Substitution Reactions with Sodium Sulfide

Nucleophilic substitution reactions utilizing sodium sulfide represent a fundamental approach for synthesizing sec-butyl sulfide [1] [2]. The mechanism involves the nucleophilic attack of the sulfide anion on secondary butyl halides, primarily sec-butyl chloride or sec-butyl bromide [1] [3]. These reactions typically proceed through an SN2 mechanism when using primary alkyl halides, while secondary alkyl halides like sec-butyl chloride may undergo both SN1 and SN2 pathways depending on reaction conditions [4] [3].

The standard reaction conditions involve heating sec-butyl chloride with sodium sulfide in aqueous solution at temperatures ranging from 50 to 80 degrees Celsius for 15 to 20 hours [1] [5]. Under these conventional conditions, yields typically range from 70 to 80 percent, though reaction times are considerably lengthy [1]. The reaction mechanism begins with the formation of a sodium polysulfide solution by combining sodium sulfide with elemental sulfur in distilled water at 50 degrees Celsius for 40 minutes [1].

Research findings demonstrate that the choice of alkyl halide significantly influences reaction efficiency [1] [2]. Secondary butyl bromide exhibits higher reactivity compared to secondary butyl chloride due to the superior leaving group ability of bromide ions [5] [3]. However, secondary butyl chloride remains the preferred substrate in industrial applications due to its lower cost and easier availability [1].

The stereochemical outcome of these reactions depends on the mechanism pathway [4] [3]. SN2 reactions proceed with inversion of configuration, while SN1 reactions result in racemization due to the planar carbocation intermediate [4]. For sec-butyl sulfide synthesis, the predominant mechanism is typically SN1 due to the secondary nature of the alkyl halide [3].

| Reaction Conditions | Reaction Time | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Standard Conditions | 15-20 hours | 50-80 | 70-80 | Simple setup | Long reaction time |

| Phase Transfer Catalysis | 2-5 hours | 40-60 | 80-90 | Faster reaction, higher yield | Requires catalyst recovery |

| Microwave Assisted | 10-30 minutes | 60-90 | 85-95 | Significantly reduced time, highest yield | Specialized equipment needed |

Phase-Transfer Catalyzed Alkylation Strategies

Phase-transfer catalysis has emerged as a highly effective strategy for enhancing the synthesis of sec-butyl sulfide through improved reaction kinetics and yields [1] [6] [7]. The mechanism involves the use of quaternary ammonium salts that facilitate the transfer of ionic species between immiscible phases, thereby accelerating the nucleophilic substitution reaction [6] [8] [7].

Tetrabutylammonium bromide represents the most widely employed phase-transfer catalyst for sec-butyl sulfide synthesis [1] [6] [9]. The catalyst operates by forming ion pairs with the sulfide anion in the aqueous phase and subsequently transporting it to the organic phase where the alkyl halide resides [8] [7]. This process significantly enhances the effective concentration of the nucleophile in the organic phase, leading to accelerated reaction rates [6] [7].

Optimal reaction conditions for phase-transfer catalyzed synthesis involve using 5 to 10 mole percent tetrabutylammonium bromide in a dichloromethane-water biphasic system [1] [6]. The reaction temperature is maintained between 40 to 60 degrees Celsius, considerably lower than conventional methods [1]. Under these conditions, reaction times are reduced to 2 to 5 hours while achieving yields of 80 to 90 percent [1] [6].

The phase behavior of tetrabutylammonium salts plays a crucial role in determining catalytic activity [8] [7]. Research demonstrates that under oil-rich phase plus tetrabutylammonium bromide-rich liquid phase plus aqueous phase triphase conditions, the influence of temperature and stirring speed on catalytic activity is minimal compared to biphasic conditions [8] [7]. This phenomenon is attributed to the formation of microemulsion-like phases that provide enhanced interfacial contact [7].

| Phase Transfer Catalyst | Optimal Concentration (mol%) | Solvent System | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Tetrabutylammonium bromide | 5-10 | Dichloromethane/Water | Sodium hydroxide/Potassium carbonate | 3-5 | 84-90 |

| Tetrabutylammonium chloride | 5-10 | Toluene/Water | Potassium carbonate | 4-6 | 80-85 |

| Tetrabutylammonium iodide | 3-8 | Chloroform/Water | Potassium hydroxide | 2-4 | 85-92 |

Alternative phase-transfer catalysts have been investigated for their effectiveness in sec-butyl sulfide synthesis [7] [10]. Tetrabutylammonium iodide demonstrates superior catalytic activity, requiring only 3 to 8 mole percent catalyst loading while achieving yields of 85 to 92 percent [7]. However, its higher cost limits widespread adoption in industrial processes [9].

The recyclability of phase-transfer catalysts represents an important consideration for sustainable synthesis [6] [10]. Tetrabutylammonium bromide can be recovered and reused multiple times with minimal loss of catalytic activity [9] [10]. The recovery process involves extraction of the catalyst from the organic phase followed by recrystallization [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of sec-butyl sulfide by dramatically reducing reaction times while improving yields and selectivity [11] [12] [13]. The technique utilizes microwave irradiation to provide rapid and uniform heating, leading to enhanced reaction kinetics compared to conventional thermal methods [11] [13].

The optimization of microwave-assisted synthesis involves careful control of several key parameters including microwave power, irradiation time, temperature, and reagent concentration [11] [13]. Research findings indicate that microwave power between 150 to 200 watts provides optimal conditions for sec-butyl sulfide synthesis [11]. Powers below 150 watts result in insufficient heating, while powers exceeding 200 watts lead to decreased selectivity due to side reactions [13].

Reaction time optimization studies demonstrate that 15 to 30 minutes of microwave irradiation achieves maximum conversion efficiency [12] [13]. Shorter reaction times result in incomplete conversion, while longer irradiation periods do not provide additional benefits and may lead to product degradation [13]. The optimal temperature range has been established as 70 to 90 degrees Celsius, representing a balance between reaction rate and selectivity [11] [13].

Reagent concentration plays a critical role in microwave-assisted synthesis optimization [11]. Studies indicate that concentrations of 40 to 60 millimolar provide optimal results [11]. Higher concentrations lead to incomplete mixing and reduced selectivity, while lower concentrations result in decreased reaction rates [13].

The choice of solvent significantly influences the efficiency of microwave-assisted synthesis [13] [14]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate superior performance due to their ability to absorb microwave energy effectively [13] [14]. These solvents also provide better solvation of ionic intermediates, facilitating the nucleophilic substitution reaction [14].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Power (W) | 150-200 | Increases up to 200W, then decreases | Higher power reduces selectivity |

| Reaction Time (min) | 15-30 | Increases up to 30 min, then plateaus | Longer times reduce selectivity |

| Temperature (°C) | 70-90 | Increases up to 80°C, then decreases | Higher temperatures reduce selectivity |

| Concentration (mM) | 40-60 | Optimal at 50 mM | Higher concentrations reduce selectivity |

| Solvent | Dimethylformamide, Dimethyl sulfoxide | Higher yields in polar aprotic solvents | Polar aprotic solvents improve selectivity |

Comparative studies between microwave-assisted and conventional heating methods reveal significant advantages for the microwave approach [12] [13]. Microwave irradiation reduces reaction times from hours to minutes while achieving higher yields and improved product purity [12]. The enhanced reaction kinetics are attributed to rapid and uniform heating, which minimizes the formation of side products [13].

The scalability of microwave-assisted synthesis has been successfully demonstrated through the use of continuous flow microwave reactors [11] [14]. These systems enable the production of larger quantities of sec-butyl sulfide while maintaining the benefits of microwave heating [11]. Flow reactors also provide better control over reaction parameters and improved heat dissipation [14].

Comparative Analysis of Diastereoselective Pathways

The synthesis of sec-butyl sulfide through various methodologies exhibits significant differences in diastereoselectivity, with implications for the stereochemical purity of the final product [15] [16] [17]. Diastereoselective synthesis pathways have been systematically evaluated to determine optimal conditions for achieving high stereochemical control [15] [17].

Direct nucleophilic substitution reactions typically yield diastereomeric ratios of 60:40, representing moderate stereochemical control [1] [15]. The limited selectivity is attributed to the competing SN1 and SN2 mechanisms, with the SN1 pathway leading to racemization through the formation of planar carbocation intermediates [4] [3]. The stereochemical outcome is further influenced by steric hindrance around the reaction center and the nature of the leaving group [15] [4].

Phase-transfer catalyzed reactions demonstrate improved diastereoselectivity with ratios of 75:25 [1] [6]. The enhanced selectivity results from the preferential formation of ion pairs that favor one stereochemical pathway over another [6] [7]. The phase-transfer catalyst creates a unique microenvironment that influences the approach of the nucleophile to the electrophilic center [7].

Microwave-assisted synthesis achieves diastereomeric ratios of 80:20, representing a significant improvement over conventional methods [12] [13]. The enhanced selectivity is attributed to the rapid and uniform heating provided by microwave irradiation, which minimizes competing reaction pathways [13]. The controlled thermal environment reduces the formation of byproducts and promotes the preferred stereochemical outcome [12].

The sulfur ylide method demonstrates exceptional diastereoselectivity with ratios reaching 95:5 [17] [18]. This approach utilizes dimethylsulfonium methylide as a nucleophilic reagent, which exhibits high stereochemical control due to its specific geometric requirements during the reaction [17]. The reaction proceeds through a concerted mechanism that minimizes stereochemical scrambling [18].

| Synthetic Approach | Diastereomeric Ratio | Reaction Time | Temperature (°C) | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | 60:40 | 24h | 60-80 | None | 65-75 |

| Phase Transfer Catalysis | 75:25 | 5h | 40-60 | Tetrabutylammonium bromide | 80-85 |

| Microwave Assisted | 80:20 | 30min | 70-90 | None | 85-90 |

| Sulfur Ylide Method | 95:5 | 2h | 0-25 | Dimethylsulfonium methylide | 70-80 |

The mechanistic basis for diastereoselective control varies among different synthetic approaches [15] [17] [18]. In nucleophilic substitution reactions, selectivity is primarily governed by the relative rates of competing reaction pathways and the stability of intermediate species [4] [3]. Phase-transfer catalysis introduces additional selectivity through the formation of specific ion-pair intermediates that favor particular stereochemical outcomes [6] [7].

Microwave-assisted synthesis achieves selectivity through kinetic control, where rapid heating favors the formation of the thermodynamically preferred diastereomer [12] [13]. The uniform heating profile minimizes temperature gradients that could lead to competing reaction pathways [13]. The sulfur ylide method achieves selectivity through the inherent geometric constraints of the ylide reagent, which dictates the stereochemical approach to the electrophilic center [17] [18].

Temperature effects on diastereoselectivity have been systematically studied across different synthetic methodologies [15] [13] [18]. Lower temperatures generally favor higher selectivity by reducing the energy available for competing reaction pathways [15]. However, the optimal temperature represents a balance between reaction rate and selectivity, with each method exhibiting a unique temperature profile for maximum efficiency [13] [18].

Spectroscopic Elucidation (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

sec-Butyl sulfide, with the molecular formula C₈H₁₈S and molecular weight of 146.29 g/mol, exhibits characteristic nuclear magnetic resonance spectral features that provide detailed structural information [1] [2]. The compound, systematically named 2-(butan-2-ylsulfanyl)butane, demonstrates distinctive proton and carbon nuclear magnetic resonance signatures that confirm its thioether structure [1] [3].

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₈S |

| Molecular Weight | 146.29 g/mol |

| CAS Number | 626-26-6 |

| IUPAC Name | 2-(butan-2-ylsulfanyl)butane |

| Common Name | di-sec-butyl sulfide |

| SMILES | CCC(C)SC(C)CC |

| InChI Key | IEBAOPMEYUWQPD-UHFFFAOYSA-N |

The proton nuclear magnetic resonance spectrum of sec-butyl sulfide recorded at 399.65 MHz in deuterated chloroform displays several characteristic multipets [4]. The most significant resonance appears at approximately 2.76 ppm, corresponding to the proton directly attached to the carbon bearing the sulfur atom. The methylene protons adjacent to the sulfur-bearing carbon resonate at 1.63 ppm, while the terminal methyl groups appear as doublets at 1.00 and 0.95 ppm [4].

| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H NMR | 2.76 | CHₓ-S | m |

| ¹H NMR | 1.63 | CH₂ | m |

| ¹H NMR | 1.25 | CH₂ | q |

| ¹H NMR | 1.00 | CH₃ | d |

| ¹H NMR | 0.95 | CH₃ | d |

| ¹³C NMR | 42.8 | C-S | s |

| ¹³C NMR | 28.5 | CH₂ | s |

| ¹³C NMR | 23.1 | CH₂ | s |

| ¹³C NMR | 11.2 | CH₃ | s |

The carbon-13 nuclear magnetic resonance spectrum reveals four distinct carbon environments, consistent with the symmetric nature of the di-sec-butyl sulfide structure [5]. The carbon atoms directly bonded to sulfur appear at approximately 42.8 ppm, while the methylene and methyl carbons resonate at 28.5, 23.1, and 11.2 ppm respectively [5].

Infrared Spectroscopy

The infrared spectrum of sec-butyl sulfide exhibits characteristic absorption bands that confirm the presence of aliphatic carbon-hydrogen bonds and carbon-sulfur linkages [6]. The strong absorption bands in the 2960-2870 cm⁻¹ region correspond to carbon-hydrogen stretching vibrations of the methyl and methylene groups [7] [8]. Medium intensity bands at 1465-1375 cm⁻¹ are assigned to carbon-hydrogen bending vibrations, while deformation modes appear at 1350-1150 cm⁻¹ [8].

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2960-2870 | C-H stretching | Strong |

| 1465-1375 | C-H bending | Medium |

| 1350-1150 | C-H deformation | Medium |

| 720-650 | C-S stretching | Weak |

| 600-500 | C-S-C bending | Weak |

The carbon-sulfur stretching vibrations appear as weak bands in the 720-650 cm⁻¹ region, which is consistent with literature values for thioether compounds [6]. The carbon-sulfur-carbon bending modes are observed at lower frequencies, typically in the 600-500 cm⁻¹ range [6].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy for sec-butyl sulfide [9]. The Raman spectrum exhibits characteristic scattering associated with the carbon-sulfur bonds and the alkyl framework [10]. The symmetric stretching vibrations of the carbon-sulfur bonds are more prominent in the Raman spectrum compared to the infrared spectrum, providing additional confirmation of the thioether structure [9].

Crystallographic Data and Conformational Analysis

Molecular Geometry

sec-Butyl sulfide adopts a non-planar conformation due to the tetrahedral geometry around the sulfur atom [11]. The molecular geometry is characterized by carbon-sulfur-carbon bond angles of approximately 100-105°, which is slightly less than the ideal tetrahedral angle due to the larger size of the sulfur atom compared to carbon [11]. The compound exhibits conformational flexibility around the carbon-sulfur bonds, allowing for multiple rotational conformers [11].

Conformational Analysis

The conformational analysis of sec-butyl sulfide reveals that the molecule can exist in multiple conformational states due to rotation around the carbon-sulfur bonds [11]. The most stable conformations are those that minimize steric interactions between the bulky sec-butyl groups. Computational studies indicate that the gauche conformations around the carbon-sulfur bonds are generally preferred over the anti conformations due to favorable van der Waals interactions [11].

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 165°C | Literature |

| Melting Point | -62.18°C | Estimated |

| Density | 0.839 g/mL at 25°C | Literature |

| Refractive Index | 1.45 at 20°C | Literature |

| Flash Point | 39°C | Literature |

Crystallographic Studies

Limited crystallographic data are available for sec-butyl sulfide due to its liquid state at room temperature [12]. However, computational modeling studies have provided insights into the preferred molecular conformations and packing arrangements. The molecule exhibits a bent geometry around the sulfur atom, with the carbon-sulfur bond lengths of approximately 1.82 Å [12].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational studies using density functional theory methods have been employed to investigate the electronic structure of sec-butyl sulfide [13]. These calculations provide detailed information about the molecular orbitals, electron distribution, and energetic properties of the compound. The highest occupied molecular orbital is predominantly localized on the sulfur atom, reflecting the electron-rich nature of the sulfur center [13].

Molecular Orbital Analysis

The electronic structure of sec-butyl sulfide is characterized by the presence of two lone pairs of electrons on the sulfur atom, which contribute to the highest occupied molecular orbitals [13]. The lowest unoccupied molecular orbital is primarily composed of carbon-sulfur antibonding orbitals, indicating that the carbon-sulfur bonds are the most susceptible to electrophilic attack [13].

Thermodynamic Properties

Computational calculations have been used to determine various thermodynamic properties of sec-butyl sulfide [14]. The enthalpy of formation has been calculated to be approximately -156.5 kJ/mol, while the entropy and heat capacity values have been estimated using group contribution methods [14]. The critical temperature and pressure have been calculated to be 623.67 K and 2899.85 kPa respectively [14].

Mass Spectrometric Fragmentation

Mass spectrometric analysis of sec-butyl sulfide reveals characteristic fragmentation patterns that provide structural information [4] [10]. The molecular ion peak appears at m/z 146 with a relative intensity of 32.8%. The base peak occurs at m/z 61, corresponding to the [C₄H₉S]⁺ fragment ion, which is formed by the loss of a sec-butyl group from the molecular ion [4] [10].

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 146 | 32.8 | M⁺- (molecular ion) |

| 117 | 55.4 | [M-C₂H₅]⁺ |

| 89 | 4.7 | [M-C₄H₉]⁺ |

| 61 | 100.0 | [C₄H₉S]⁺ |

| 57 | 62.2 | [C₄H₉]⁺ |

| 47 | 4.4 | [C₂H₅S]⁺ |

| 41 | 33.6 | [C₃H₅]⁺ |

| 29 | 29.9 | [CHO]⁺ |

The fragmentation pattern is consistent with the expected behavior of thioether compounds, where the carbon-sulfur bonds are readily cleaved under electron impact conditions [4] [10]. The prominent fragments at m/z 57 and 47 correspond to the sec-butyl cation and the ethyl sulfide cation respectively [4] [10].

Electronic Properties

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant